4-[(2-Chloro-1,3-thiazol-5-yl)sulfonyl]morpholine
CAS No.: 1000925-29-0
Cat. No.: VC8457021
Molecular Formula: C7H9ClN2O3S2
Molecular Weight: 268.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1000925-29-0 |
|---|---|
| Molecular Formula | C7H9ClN2O3S2 |
| Molecular Weight | 268.7 g/mol |
| IUPAC Name | 4-[(2-chloro-1,3-thiazol-5-yl)sulfonyl]morpholine |
| Standard InChI | InChI=1S/C7H9ClN2O3S2/c8-7-9-5-6(14-7)15(11,12)10-1-3-13-4-2-10/h5H,1-4H2 |
| Standard InChI Key | OIQRCTCSXGNYAO-UHFFFAOYSA-N |
| SMILES | C1COCCN1S(=O)(=O)C2=CN=C(S2)Cl |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CN=C(S2)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure integrates two heterocyclic systems:
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A morpholine ring (C₄H₉NO), a six-membered saturated ring containing one oxygen and one nitrogen atom, known for enhancing solubility and bioavailability in pharmaceutical agents .
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A 2-chloro-1,3-thiazole (C₃H₂ClNS), a five-membered aromatic ring containing sulfur, nitrogen, and a chlorine substituent at the 2-position. Thiazoles are widely recognized for their electronic diversity and role in drug discovery .
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A sulfonyl bridge (-SO₂-) connecting the two rings, which introduces strong electron-withdrawing effects and potential for hydrogen bonding .
This combination creates a polar yet stable molecule with a molecular formula of C₇H₈ClN₂O₃S₂ and a molecular weight of 282.73 g/mol. The chlorine atom and sulfonyl group likely contribute to its reactivity, particularly in nucleophilic substitution and covalent bonding scenarios .
Comparative Analysis with Structural Analogs
Compounds sharing structural similarities include:
The sulfonyl group in 4-[(2-chloro-1,3-thiazol-5-yl)sulfonyl]morpholine distinguishes it from methyl-linked analogs, potentially enhancing its binding affinity to biological targets through stronger dipole interactions .
Synthesis and Industrial Production
Industrial Manufacturing Considerations
Scale-up challenges involve:
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Purification: Chromatography or recrystallization to isolate the sulfonamide product from byproducts.
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Yield Optimization: Continuous flow reactors could improve efficiency, as demonstrated in related sulfonyl chloride syntheses .
Biological Activity and Mechanism
Anti-Inflammatory and Antitumor Prospects
Molecular docking studies on analogous compounds reveal:
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COX-2 Inhibition: Morpholine-thiazole hybrids show binding energies ≤ -8.5 kcal/mol, comparable to celecoxib .
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Apoptosis Induction: Chlorothiazoles disrupt mitochondrial membranes in cancer cell lines (e.g., MCF-7) .
The sulfonyl group’s electron-withdrawing nature could stabilize interactions with enzymatic active sites, potentiating these effects .
Future Research Directions
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Pharmacological Screening: Prioritize in vitro assays against microbial and cancer cell lines.
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Structural Optimization: Explore substituent effects at the thiazole 4-position or morpholine nitrogen.
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Ecotoxicology Studies: Assess biodegradation pathways and aquatic toxicity.
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